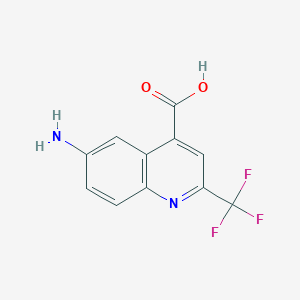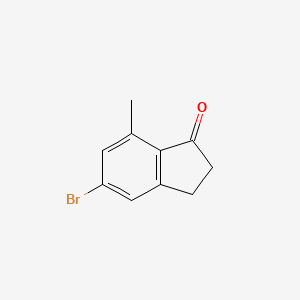
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 1273609-67-8 . It has a molecular weight of 225.08 and its IUPAC name is 5-bromo-7-methyl-1-indanone . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indanone ring and a methyl group attached to the 7th carbon . The InChI code for this compound is 1S/C10H9BrO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 .Scientific Research Applications
Organic Synthesis Applications
Building Blocks in Organic Synthesis : Compounds similar to "5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one" are explored as versatile precursors and building blocks in organic synthesis. For instance, brominated compounds have been used to synthesize a range of heterocycles, demonstrating their utility in constructing complex molecular architectures. This is evident in studies where brominated derivatives serve as key intermediates for producing heterocyclic compounds with potential biological activity (Martins et al., 2013).
Halogenation and Cyclization Reactions : The halogenation reactions involving brominated indenones are crucial for further chemical transformations. Such reactions provide insights into the reactivity and stability of these compounds, which are essential for designing novel synthetic routes. Research in this area focuses on the selective halogenation and subsequent cyclization to yield structurally diverse compounds, highlighting the synthetic versatility of brominated indenones (Sarlo et al., 1966).
Materials Science and Coordination Chemistry
- Precursors for Material Synthesis : Brominated indenone derivatives have been investigated as precursors for synthesizing materials with unique properties. Their application extends to materials science, where they contribute to developing new compounds with potential use in electronics, photonics, and as ligands in coordination chemistry. This is exemplified by studies on the synthesis of hyperbranched polyethers, where brominated compounds facilitate the polymerization process, resulting in materials with significant properties (Uhrich et al., 1992).
Pharmacology and Chemotherapeutic Properties
- Basis for Drug Development : While explicit drug use and dosage are excluded from this discussion, it's worth noting that the chemical framework of "this compound" and related compounds underpins the development of molecules with potential pharmacological applications. Research focusing on the synthesis and structural elucidation of brominated compounds aims to explore their bioactivity, laying the groundwork for future drug discovery efforts (Ahmed et al., 2006).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGHUXDBSLWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273609-67-8 |
Source


|
| Record name | 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)

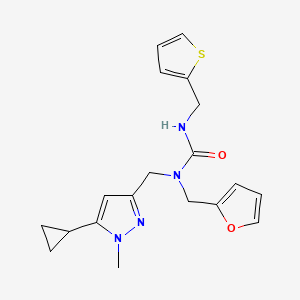
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)
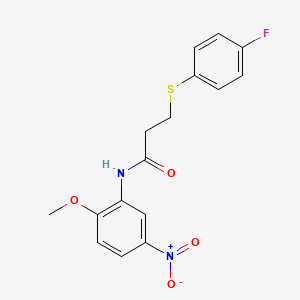
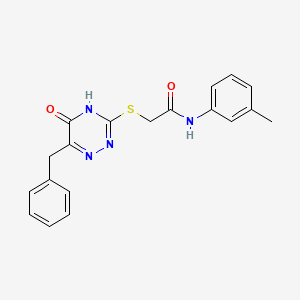
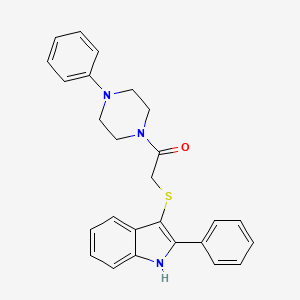
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)


